Rp-8-CPT-cAMPS Rp-8-CPT-cAMPS Rp-8-CPT-cAMP is a structural combination of the lipophilic and non-hydrolyzable cAMP analogs, 8-CPT-cyclic AMP and Rp-cyclic AMPS. It functions as a site-selective inhibitor of protein kinase A (PKA) type I and II, with preference towards site A of type I and site B of type II. By occupying cAMP binding sites at the regulatory subunit of PKA, Rp-8-CPT-cAMP prevents the kinase holoenzyme from dissociative activation.
Brand Name: Vulcanchem
CAS No.: 221905-35-7
VCID: VC0050744
InChI: InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1
SMILES: C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]
Molecular Formula: C16H14ClN5O5PS2 · Na
Molecular Weight: 509.8

Rp-8-CPT-cAMPS

CAS No.: 221905-35-7

Cat. No.: VC0050744

Molecular Formula: C16H14ClN5O5PS2 · Na

Molecular Weight: 509.8

* For research use only. Not for human or veterinary use.

Rp-8-CPT-cAMPS - 221905-35-7

Specification

Description Rp-8-CPT-cAMP is a structural combination of the lipophilic and non-hydrolyzable cAMP analogs, 8-CPT-cyclic AMP and Rp-cyclic AMPS. It functions as a site-selective inhibitor of protein kinase A (PKA) type I and II, with preference towards site A of type I and site B of type II. By occupying cAMP binding sites at the regulatory subunit of PKA, Rp-8-CPT-cAMP prevents the kinase holoenzyme from dissociative activation.
CAS No. 221905-35-7
Molecular Formula C16H14ClN5O5PS2 · Na
Molecular Weight 509.8
IUPAC Name sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Standard InChI InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1
Standard InChI Key AWXMSJRRXLCVMW-ALHPSJIMSA-M
SMILES C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]
Appearance Assay:≥98%A crystalline solid

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